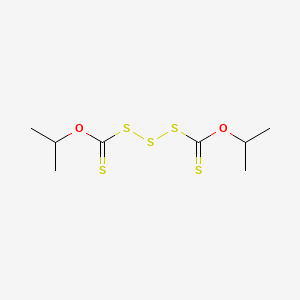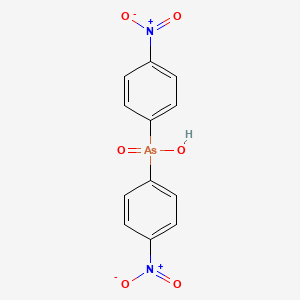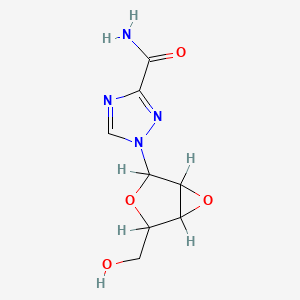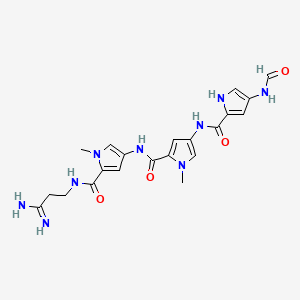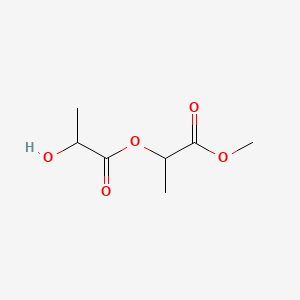
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone involves its interaction with molecular targets and pathways. The trifluoromethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thienyl ring may contribute to its binding affinity with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)-1-butanone: Similar structure but with a phenyl ring instead of a thienyl ring.
4,4,4-Trifluoro-3-hydroxy-1-(2-furyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a furyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl ring in 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
34844-19-4 |
|---|---|
Formule moléculaire |
C9H6F6O2S |
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-hydroxy-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C9H6F6O2S/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
Clé InChI |
XYURDMMAZIHRCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
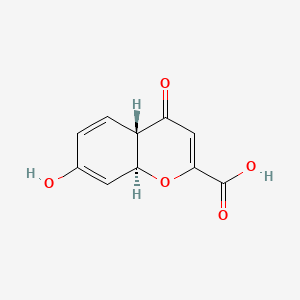
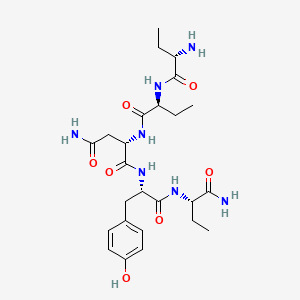
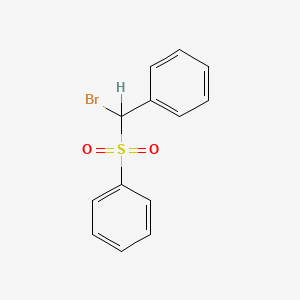
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

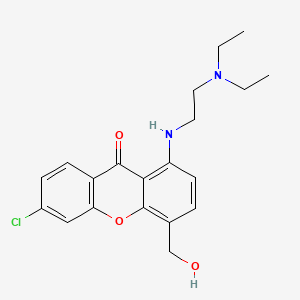
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
